Mal-amido-PEG8-val-gly

Description

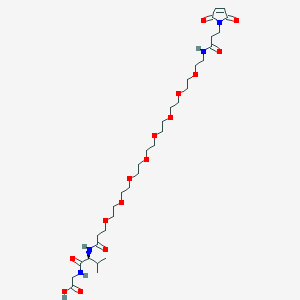

Structure

2D Structure

Properties

Molecular Formula |

C33H56N4O15 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |

InChI Key |

FAODAGQUHQEXCK-YTTGMZPUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Mal Amido Peg8 Val Gly

Rationale for Maleimide (B117702) Moiety in Bioconjugation Strategies

The maleimide group is a cornerstone of bioconjugation chemistry due to its highly specific and efficient reactivity towards thiol groups, which are present in the cysteine residues of proteins. mdpi.comrsc.org This targeted reactivity is crucial for the site-specific attachment of molecules like Mal-amido-PEG8-val-gly to antibodies or other protein-based therapeutics. bionordika.nofujifilm.com

Thiol-Selective Reactivity and Conjugation Kinetics

The primary advantage of the maleimide moiety lies in its chemoselectivity for thiols. nih.govresearchgate.net The reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (typically pH 6.5-7.5). mdpi.com Within this pH range, the thiol group of cysteine is sufficiently nucleophilic to react with the maleimide, while other potentially reactive groups, such as the amine groups of lysine (B10760008) residues, remain largely protonated and thus unreactive. mdpi.com This high degree of selectivity ensures that the conjugation process is well-controlled, leading to a homogenous product with a defined drug-to-antibody ratio (DAR). The kinetics of the thiol-maleimide reaction are exceptionally favorable, allowing for high yields of the desired conjugate to be formed quickly, which minimizes the potential for competing side reactions. rsc.orgrsc.org

Stability of Thioether Adducts in Biological Environments

The reaction between a maleimide and a thiol group results in the formation of a stable thioether bond. bionordika.no However, the initial succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, which can lead to the release of the conjugated payload or its exchange with other thiol-containing molecules in the bloodstream, such as albumin. jove.comacs.orgnih.gov This potential instability has been a significant consideration in the design of ADCs. To address this, strategies have been developed to enhance the stability of the linkage. One common approach is the hydrolysis of the thiosuccinimide ring to form succinamic acid derivatives. rsc.org This ring-opening event prevents the reverse Michael reaction, thereby creating a more stable and permanent linkage. rsc.orgnih.gov

Functional Significance of Polyethylene (B3416737) Glycol (PEG8) as a Spacer

The inclusion of a polyethylene glycol (PEG) spacer, specifically an 8-unit PEG (PEG8), in the structure of this compound is a critical design element that imparts several beneficial properties to the resulting bioconjugate. rsc.orgamericanpharmaceuticalreview.com PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacological properties of therapeutic molecules. wikipedia.orgnih.gov

Modulation of Hydrodynamic Properties and Conformational Flexibility

The PEG8 spacer significantly increases the hydrodynamic volume, or the effective size of the molecule in solution. nih.govbiopharminternational.combiorxiv.org This is due to the ability of the repeating ethylene (B1197577) oxide units of PEG to coordinate with multiple water molecules. nih.gov The increased size has a direct impact on the pharmacokinetic profile of the bioconjugate, often leading to a reduced rate of renal clearance and a longer circulation half-life. wikipedia.orgnih.gov The PEG chain is also highly flexible, which can provide steric hindrance, shielding the attached payload from degradation by proteolytic enzymes and reducing interactions with the immune system. nih.govmdpi.com

Influence of PEG Chain Length and Architecture on Linker Behavior

The length of the PEG chain is a critical parameter that must be optimized. Longer PEG chains can lead to slower plasma clearance. However, research has indicated that there is a threshold effect; for instance, in certain ADC constructs, increasing the PEG length beyond eight ethylene oxide units (PEG8) does not substantially alter clearance rates further. The choice of a PEG8 spacer in this compound, therefore, represents a balance, providing sufficient hydrophilicity to counteract the hydrophobicity of the payload and the maleimide group without being excessively long, which could potentially interfere with biological interactions. broadpharm.comnih.gov Shorter PEG chains, such as PEG4, have been shown in some studies to result in faster clearing conjugates with potentially reduced therapeutic windows. The architecture of the PEG linker, whether linear or branched, also plays a role, with branched structures sometimes enabling higher drug-to-antibody ratios (DAR) without inducing aggregation. nih.gov In the case of this compound, a linear PEG8 chain is utilized to provide a defined and flexible spacer between the antibody and the cleavable dipeptide.

Design and Enzymatic Responsiveness of the Valine-Glycine Dipeptide Sequence

The Val-Gly (B1587892) dipeptide is the lynchpin of the linker's controlled-release mechanism, designed to be stable in the bloodstream but susceptible to enzymatic cleavage upon internalization into target cells.

Selection of Val-Gly as a Protease-Sensitive Cleavage Site

The selection of a specific peptide sequence as a cleavable motif is a critical aspect of ADC linker design. These sequences are chosen based on their susceptibility to cleavage by proteases that are highly active within the lysosomal compartments of cells or are overexpressed in the tumor microenvironment. iris-biotech.de Cathepsins, a family of lysosomal proteases, are frequently exploited for this purpose. unipd.it

The Val-Gly dipeptide is one such sequence designed for enzymatic recognition and cleavage. creative-biolabs.comresearchgate.net The rationale for selecting specific dipeptides like Val-Gly is based on extensive screening studies that evaluate their cleavage rates by lysosomal proteases and their stability in plasma. iris-biotech.de While Val-Cit is a more commonly cited cathepsin B substrate, other dipeptide sequences, including Val-Ala (B7865155) and, by extension, Val-Gly, have been investigated and utilized in ADC development. unipd.itmdpi.com The choice of Val-Gly is predicated on achieving a balance between efficient intracellular cleavage and sufficient stability in systemic circulation to prevent premature drug release, which could lead to off-target toxicity. nih.gov

Biological Rationale for Protease-Mediated Release Mechanisms in Research Models

The use of protease-cleavable linkers in research models, particularly in oncology, is grounded in the distinct physiological differences between tumor and healthy tissues. Many types of cancer cells overexpress certain proteases, such as cathepsins and matrix metalloproteinases (MMPs), within the cell or in the surrounding tumor microenvironment. mdpi.comthno.org This enzymatic upregulation provides a tumor-specific trigger for drug release.

The general mechanism involves the antibody of an ADC binding to a target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex into endosomes and subsequent trafficking to lysosomes. unipd.it The acidic environment and high concentration of active proteases within the lysosomes facilitate the cleavage of the peptide linker, releasing the cytotoxic payload precisely where it is needed to induce cell death. unipd.itaxispharm.com This targeted release mechanism is designed to maximize the therapeutic index of the drug by concentrating its effect on cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. medchemexpress.com The ability to release a diffusible payload can also lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, further enhancing the anti-tumor activity. rsc.org

Comparison with Other Peptidic Cleavable Linkers (e.g., Val-Cit, Gly-Gly-Phe-Gly)

The Val-Gly dipeptide is part of a broader family of enzymatically cleavable peptide linkers used in ADC research and development. The most common of these include the dipeptide valine-citrulline (Val-Cit) and the tetrapeptide glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly).

Val-Cit (vc) is the most widely used cleavable linker in clinical-stage ADCs. mdpi.compharmiweb.com It is known for its good plasma stability and efficient cleavage by cathepsin B. nih.govpharmiweb.com However, the hydrophobicity of the Val-Cit-PABC (para-aminobenzyl carbamate) system can sometimes limit the achievable drug-to-antibody ratio (DAR) due to aggregation issues. axispharm.comcreative-biolabs.com Furthermore, some studies have shown that Val-Cit linkers can be susceptible to premature cleavage by certain rodent plasma carboxylesterases, which can complicate preclinical evaluation. nih.gov

Gly-Gly-Phe-Gly (GGFG) is a tetrapeptide linker that is also cleaved by lysosomal proteases like cathepsin B. rsc.orgpharmiweb.com It is notably used in the marketed ADC, Enhertu (trastuzumab deruxtecan). pharmiweb.com A key feature of the GGFG linker in this context is its ability to be used in ADCs with a high DAR (around 8) without a dedicated solubilizing agent, which is a significant advantage. pharmiweb.com First-generation tetrapeptide linkers like Gly-Phe-Leu-Gly showed slower drug release and a tendency for aggregation, which was improved upon by dipeptide linkers. iris-biotech.de

Compared to Val-Cit, other dipeptides like Val-Ala have been shown to be less hydrophobic, which can be advantageous when working with lipophilic payloads, allowing for higher DARs with less aggregation. axispharm.comcreative-biolabs.com Both Val-Cit and Val-Ala have demonstrated comparable stability and cell-killing activity in many contexts. creative-biolabs.com The properties of Val-Gly are expected to be in a similar class, offering another option for fine-tuning the balance between cleavage efficiency and physicochemical properties of the final ADC.

Table 1: Comparative Properties of Peptidic Cleavable Linkers

| Linker Sequence | Common Abbreviation | Key Characteristics | Known Challenges | Example Use in Approved/Clinical ADCs |

|---|---|---|---|---|

| Valine-Citrulline | Val-Cit / vc | - Most commonly used cleavable linker- Good plasma stability- Efficiently cleaved by Cathepsin B | - Can be hydrophobic, leading to aggregation at high DAR- Potential for premature cleavage in rodent plasma | Adcetris, Polivy, Padcev axispharm.compharmiweb.com |

| Glycine-Glycine-Phenylalanine-Glycine | GGFG | - Allows for high DAR without aggregation- Stable in plasma- Cleaved by lysosomal proteases | - Slower drug release compared to some dipeptides (in earlier generations) | Enhertu pharmiweb.com |

| Valine-Alanine | Val-Ala | - Less hydrophobic than Val-Cit- Allows for high DAR with lipophilic payloads- Stable in plasma | - Cleaved at a slower rate than Val-Cit by isolated Cathepsin B | Zynlonta iris-biotech.de |

| Valine-Glycine | Val-Gly | - Designed for protease-mediated cleavage- Offers an alternative to Val-Cit and Val-Ala for linker optimization | - Less publicly available data compared to Val-Cit and GGFG | Research and development stages |

Synthetic Methodologies and Chemical Synthesis of Mal Amido Peg8 Val Gly and Its Derivatives

General Synthetic Routes to Maleimide-Functionalized PEGs

The creation of maleimide-functionalized PEGs is a critical first step in the synthesis of Mal-amido-PEG8-val-gly. These approaches can be broadly categorized into direct functionalization and convergent synthesis strategies.

Direct Functionalization Approaches

Direct functionalization involves the modification of a pre-existing PEG chain to introduce the maleimide (B117702) group. One common method begins with a monomethoxy-PEG (mPEG), which is first activated. bachem.com For instance, mPEG can be reacted with p-toluenesulfonyl chloride (tosyl chloride) to form a tosylated PEG (mPEG-OTs). atlantis-press.com This tosylated intermediate is then converted to an amino-terminated PEG (mPEG-NH2) by reaction with ammonia (B1221849) or other amine sources. google.com The terminal amino group of the mPEG-NH2 can then be reacted with maleic anhydride (B1165640) to form a maleamic acid intermediate. atlantis-press.comgoogle.com Subsequent cyclization, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, yields the desired maleimide-functionalized PEG. atlantis-press.com

Another direct approach involves the reaction of a hydroxyl-terminated PEG with a furan-protected maleimide-containing alcohol. This is linked via an esterification reaction, for example, with 4,4′-dithiodibutyric acid. researchgate.net The furan (B31954) protection is later removed to reveal the reactive maleimide group. nih.gov

Convergent Synthesis Strategies

Convergent synthesis strategies involve the preparation of a maleimide-containing moiety separately, which is then coupled to the PEG chain. A notable example is the single-step synthesis of maleimidophenyl-PEG (MPPEG) through the condensation of p-maleimidophenyl isocyanate with mPEG. nih.govresearchgate.net This method has been shown to produce a product with high purity. nih.govresearchgate.net

In another convergent approach, a heterobifunctional PEG derivative, such as HO-PEG-MAL, can be used as an initiator for ring-opening polymerization of other monomers, like ε-caprolactone, to create block copolymers with a terminal maleimide group. nih.gov This strategy's effectiveness is dependent on the availability of various molecular weight HO-PEG-MAL initiators. nih.gov

| Strategy | Description | Key Reagents | Advantages | Disadvantages |

| Direct Functionalization | Modification of a pre-existing PEG chain to introduce the maleimide group. | mPEG, Tosyl chloride, Ammonia, Maleic anhydride, Acetic anhydride | Utilizes readily available PEG starting materials. | Can involve multiple steps and purification challenges. |

| Convergent Synthesis | Separate synthesis of a maleimide moiety followed by coupling to the PEG chain. | p-maleimidophenyl isocyanate, HO-PEG-MAL | Often results in higher purity and can be a single-step process. nih.govresearchgate.net | May require the synthesis of specialized maleimide precursors. |

Solid-Phase Peptide Synthesis (SPPS) for Valine-Glycine Dipeptide Incorporation

Solid-phase peptide synthesis (SPPS) is the method of choice for creating the valine-glycine (Val-Gly) dipeptide segment of the target molecule. This technique involves building the peptide chain step-by-step while it is attached to an insoluble resin support. csic.espeptide.com

Protecting Group Strategies for Peptide Synthesis

To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked using protecting groups. researchgate.net The most common strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the amino acids. researchgate.netiris-biotech.de The Fmoc group is stable under the coupling conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.deuci.edu

Side chains of amino acids with reactive functional groups also require protection. For valine, the alkyl side chain is non-reactive and does not require a protecting group. Glycine (B1666218) also has a non-reactive side chain. However, if other amino acids with reactive side chains were to be incorporated, appropriate protecting groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage from the resin would be necessary. peptide.com The tert-butyl (tBu) group is a common choice for protecting the side chains of amino acids like aspartic acid and glutamic acid. iris-biotech.de

| Protecting Group | Functionality Protected | Deprotection Condition |

| Fmoc | α-Amino group | 20% Piperidine in DMF |

| Boc | α-Amino group or Lysine (B10760008) side chain | Trifluoroacetic acid (TFA) peptide.commasterorganicchemistry.com |

| Trt | Cysteine, Histidine side chains | Mild acid (e.g., TFA) uci.edupeptide.com |

| tBu | Aspartic acid, Glutamic acid, Serine, Threonine side chains | Strong acid (e.g., TFA) iris-biotech.de |

Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound amino acid requires the activation of the carboxyl group. peptide.com This is achieved using coupling reagents. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed and suppression of side reactions like racemization. peptide.combachem.com

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.comamericanpeptidesociety.org More modern and highly efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.combachem.comacs.org These reagents typically lead to faster and more complete coupling reactions. peptide.com The reactions are generally carried out in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP). peptide.com

| Coupling Reagent | Class | Key Features |

| DCC/DIC | Carbodiimide | Cost-effective, widely used, often requires an additive like HOBt to reduce racemization. bachem.comamericanpeptidesociety.org |

| HATU | Aminium/Uronium Salt | Highly efficient, fast reaction times, less racemization. peptide.combachem.com |

| HBTU | Aminium/Uronium Salt | Efficient coupling reagent, racemization can be minimized with the addition of HOBt. peptide.com |

| PyBOP | Phosphonium Salt | Effective for standard and challenging couplings. bachem.com |

| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU, with water-soluble byproducts. bachem.comacs.org |

Conjugation Chemistry for Mal-amido-PEG8 Unit to Val-Gly (B1587892) Peptide

The final step in the synthesis of this compound involves the conjugation of the maleimide-functionalized PEG unit to the Val-Gly dipeptide. This is typically achieved through the formation of a stable amide bond.

Assuming the Val-Gly dipeptide has been synthesized with a free N-terminal amine and the maleimide-PEG has a terminal carboxylic acid (or an activated ester), a standard peptide coupling reaction can be employed. The carboxylic acid of the maleimide-PEG would be activated using one of the coupling reagents mentioned previously (e.g., HATU, HBTU) in the presence of a base like diisopropylethylamine (DIEA). This activated PEG derivative is then reacted with the N-terminal amine of the Val-Gly peptide to form the final this compound conjugate.

The resulting molecule possesses a maleimide group that can selectively react with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. creativepegworks.combroadpharm.com This specific reactivity is a key feature for its application in bioconjugation. creativepegworks.com

Amide Bond Formation Methodologies

The cornerstone of the synthesis of this compound is the formation of amide bonds, which links the constituent fragments of the molecule. The primary amide bond of interest in the final stages of the synthesis of the core structure is the one formed between the carboxylic acid of the maleimide-PEG8 moiety and the N-terminus of the valine-glycine (Val-Gly) dipeptide.

The chemical synthesis of peptides and related conjugates is a well-established field, with several reliable methods for amide bond formation. ruixibiotech.com These reactions typically involve the activation of a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. uni-regensburg.de For the synthesis of this compound, this involves the activation of the terminal carboxylic acid of a precursor like Mal-PEG8-acid . broadpharm.comnih.gov

Commonly employed activating agents for this type of coupling include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance efficiency and suppress side reactions like racemization. researchgate.net Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective coupling reagents. uni-regensburg.de

The general approach for the synthesis of the target molecule would involve the reaction of Mal-PEG8-acid with a pre-synthesized and suitably protected Val-Gly dipeptide. The reaction is typically carried out in an inert organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The choice of solvent is critical to ensure the solubility of all reactants and reagents. google.com

The reaction scheme can be generalized as follows:

Activation of the carboxylic acid of Mal-PEG8-acid using a coupling reagent.

Nucleophilic attack by the free amine of the Val-Gly dipeptide on the activated carboxyl group.

Formation of the stable amide bond, yielding the desired This compound product.

A crucial aspect of this synthesis is the use of protecting groups for the amino acids to prevent unwanted side reactions. For the Val-Gly dipeptide, the C-terminal carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester), and the side chain of valine does not typically require protection. The N-terminal amine of the dipeptide is deprotected just prior to the coupling reaction.

Optimization of Reaction Yields and Purity

Achieving high yields and purity is paramount in the synthesis of complex molecules like this compound, especially when they are intended for use in pharmaceutical applications. Optimization of the synthetic process involves a careful consideration of various reaction parameters.

Key Optimization Parameters for Amide Coupling:

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagent | Screening of different classes of reagents (carbodiimides, phosphonium salts, uronium salts) and their additives. | To identify the most efficient and cost-effective reagent combination that minimizes side reactions such as racemization and epimerization. |

| Solvent | Use of polar aprotic solvents like DMF, NMP, or less polar solvents like DCM, depending on the solubility of the reactants. | To ensure a homogeneous reaction mixture and facilitate the reaction. The use of greener solvents is also an emerging trend. |

| Temperature | Reactions are often run at room temperature, but for challenging couplings, the temperature may be moderately elevated. | To increase the reaction rate without promoting decomposition or side reactions. |

| Stoichiometry | Use of a slight excess of the coupling reagent and the carboxylic acid component relative to the amine component. | To drive the reaction to completion and maximize the consumption of the more valuable peptide component. |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS. | To determine the optimal reaction time for maximum conversion and to avoid degradation of the product. |

| Purification | Purification of the final product is typically achieved through chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). | To remove unreacted starting materials, coupling reagents, and by-products, ensuring high purity of the final compound. |

In the context of solid-phase peptide synthesis (SPPS), which is often used to prepare the dipeptide fragment, optimization strategies include the choice of resin, linker, and deprotection conditions to minimize the formation of deletion and truncated sequences. researchgate.net

Synthesis of this compound Analogues and Precursors for Research Purposes

The synthesis of analogues and precursors of this compound is essential for research and development, particularly in the field of ADCs. These molecules allow for the investigation of structure-activity relationships and the optimization of linker properties.

Synthesis of Mal-PEG8-acid

A key precursor is Mal-PEG8-acid . broadpharm.combiochempeg.com One common synthetic route to this compound starts from a commercially available amino-PEG-acid, where the terminal amine is reacted with maleic anhydride to form a maleamic acid. This intermediate is then cyclized to the maleimide, typically by treatment with acetic anhydride and a base like triethylamine.

An alternative approach involves starting with a maleimide-containing molecule that is then extended with the PEG chain. For instance, N-(2-hydroxyethyl)maleimide can be sequentially reacted with ethylene (B1197577) oxide units, followed by oxidation of the terminal alcohol to a carboxylic acid.

Synthesis of Val-Gly Dipeptide

The Val-Gly dipeptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques. google.comvaia.com The synthesis starts with a resin-bound glycine, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is removed with a base, typically piperidine in DMF, to expose the free amine. The next amino acid, Fmoc-protected valine, is then coupled to the resin-bound glycine using a suitable activating agent. After the coupling is complete, the dipeptide can be cleaved from the resin.

Synthesis of Analogues

Analogues of this compound can be synthesized to explore the impact of different components on the properties of the ADC. For example:

Varying the PEG chain length: Analogues with shorter or longer PEG chains (e.g., Mal-amido-PEG4-val-gly, Mal-amido-PEG12-val-gly) can be synthesized to modulate the solubility and pharmacokinetic properties of the resulting ADC. nih.gov

Modifying the dipeptide sequence: The Val-Gly sequence can be replaced with other cathepsin B-cleavable sequences, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), to alter the cleavage kinetics and selectivity. cam.ac.ukiris-biotech.de

Altering the maleimide group: The maleimide functionality can be replaced with other thiol-reactive groups, such as a bromoacetamide or a pyridyl disulfide, to explore different conjugation strategies.

The synthesis of these analogues generally follows the same principles of amide bond formation and purification, with the appropriate selection of starting materials.

Mechanistic Investigations of Enzymatic Cleavage and Payload Release from Mal Amido Peg8 Val Gly Conjugates

Mechanisms of Release from Conjugates Incorporating Mal-amido-PEG8-val-gly

Following the initial enzymatic cleavage of the Val-Gly (B1587892) dipeptide, a precisely engineered chemical cascade ensues to liberate the active payload. The design of the entire linker, not just the peptide sequence, is critical to the efficiency of this process.

The this compound linker is typically connected to the payload via a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC). This spacer is essential for the traceless release of the drug. cam.ac.uk

The release mechanism proceeds as follows:

Enzymatic Cleavage: A lysosomal protease, such as Cathepsin B, hydrolyzes the amide bond between the glycine (B1666218) residue and the PABC spacer. nih.gov

Self-Immolation: The cleavage of the peptide bond unmasks a free amine on the PABC group. This triggers a spontaneous, irreversible 1,6-elimination reaction. nih.govcam.ac.uk

Payload Release: The 1,6-elimination results in the fragmentation of the PABC spacer into carbon dioxide and an aza-quinone methide species, releasing the payload in its original, unmodified, and fully active form. cam.ac.uk

The final products of this intracellular process are the liberated payload, the cleaved this compound linker fragment, and the byproducts of the PABC spacer's decomposition.

Maleimide (B117702) (Mal): This functional group provides a stable covalent attachment to the antibody via reaction with thiol groups on cysteine residues. However, this linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation, an important consideration for ADC stability.

PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) component is crucial for improving the biophysical properties of the ADC. It enhances hydrophilicity, which can reduce the tendency of hydrophobic ADCs to aggregate and be cleared prematurely from circulation. The PEG spacer also improves the pharmacokinetic profile of the conjugate.

Val-Gly Dipeptide: As discussed, this sequence is optimized for stability in circulation and efficient cleavage by lysosomal proteases. The choice of this specific dipeptide over others (like Val-Cit or Val-Ala) represents a fine-tuning of cleavage kinetics versus plasma stability. nih.gov

Development of In Vitro Assays for Cleavage Assessment

The evaluation of enzymatic cleavage of the this compound linker is crucial for understanding the payload release mechanism of antibody-drug conjugates (ADCs). In vitro assays are instrumental in determining the linker's susceptibility to specific enzymes, the kinetics of cleavage, and the identity of the resulting products. These assays are designed to mimic the intracellular environment where payload release is intended to occur, typically within the lysosome.

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays offer a continuous and high-throughput method for monitoring the enzymatic cleavage of the this compound linker. These assays rely on the change in absorbance or fluorescence of a reporter molecule upon cleavage of the Val-Gly dipeptide by a target enzyme, such as Cathepsin B, which is often upregulated in tumor cells. nih.gov

A common strategy involves synthesizing a model substrate where the Val-Gly dipeptide is linked to a fluorogenic or chromogenic molecule. For instance, a widely used fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). digitellinc.com When AMC is attached to the C-terminus of the peptide, its fluorescence is quenched. Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. digitellinc.com

Key Principles of Fluorometric Cleavage Assays:

Substrate Design: A synthetic substrate, such as this compound-AMC, is used.

Enzyme Incubation: The substrate is incubated with the purified enzyme (e.g., Cathepsin B) or with cell lysates containing the enzyme.

Signal Detection: The increase in fluorescence is measured using a fluorometer at specific excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC).

Data Analysis: The rate of increase in fluorescence is proportional to the rate of enzymatic cleavage.

Illustrative Data from a Fluorometric Cleavage Assay:

Below is a hypothetical data table illustrating the results of a fluorometric assay to determine the Michaelis-Menten kinetics of Cathepsin B-mediated cleavage of a Val-Gly-AMC substrate.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

|---|---|

| 1 | 50.2 |

| 2 | 95.8 |

| 5 | 180.5 |

| 10 | 285.7 |

| 20 | 390.1 |

| 50 | 480.3 |

| 100 | 510.6 |

From this data, kinetic parameters such as Km and Vmax can be determined using non-linear regression analysis, providing quantitative insights into the enzyme's affinity for the linker and its catalytic efficiency.

Chromatographic Methods for Analyzing Cleavage Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating and quantifying the various species involved in the cleavage of this compound conjugates. These methods allow for the direct measurement of the intact ADC, the released payload, and any intermediate cleavage products.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is a powerful tool for separating molecules based on their hydrophobicity. In the context of ADC cleavage, RP-HPLC can be used to monitor the disappearance of the intact ADC and the appearance of the released payload over time.

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their size. This technique is useful for detecting aggregation of the ADC and for separating the large ADC from the smaller, released payload and linker fragments. researchgate.netyoutube.com

Hydrophobic Interaction Chromatography (HIC): HIC is another valuable technique for ADC analysis, separating molecules based on their surface hydrophobicity. It can be used to monitor changes in the drug-to-antibody ratio (DAR) resulting from linker cleavage. youtube.com

Illustrative Data from an RP-HPLC Cleavage Assay:

The following table represents hypothetical data from an RP-HPLC experiment monitoring the cleavage of an ADC with a this compound linker in the presence of Cathepsin B over 24 hours.

| Time (hours) | Intact ADC (%) | Released Payload (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 85.2 | 14.8 |

| 4 | 55.6 | 44.4 |

| 8 | 28.9 | 71.1 |

| 12 | 12.3 | 87.7 |

| 24 | 2.1 | 97.9 |

This data allows for the calculation of the cleavage half-life of the linker under the specific experimental conditions.

Mass Spectrometry-Based Approaches for Linker Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of ADCs and their cleavage products. chemrxiv.org When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for identifying and quantifying the various molecular species generated during enzymatic cleavage.

LC-MS for Monitoring Cleavage: LC-MS can be used to monitor the enzymatic cleavage reaction over time, providing mass confirmation of the intact ADC, the released payload, and the cleaved linker fragments. This allows for the unambiguous identification of the cleavage site and any potential side reactions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis: MS/MS is employed to further investigate the structure of the cleavage products. By isolating a specific ion and subjecting it to fragmentation, the precise location of the cleavage within the this compound linker can be confirmed. This is particularly useful for identifying the exact bond that is hydrolyzed by the enzyme.

Illustrative Data from an LC-MS Fragmentation Analysis:

An LC-MS/MS analysis of the enzymatic cleavage of a this compound conjugate would be expected to identify key fragments. The table below outlines the expected masses of the primary species.

| Compound | Expected Molecular Weight (Da) | Observed m/z (example) |

|---|---|---|

| Intact ADC | ~150,000 | Varies with charge state |

| Released Payload | Specific to payload | Payload-specific m/z |

| This compound Linker Fragment | ~700-800 | ~750.4 [M+H]⁺ |

| Glycine-Payload Fragment | Payload MW + 57 | (Payload MW + 57.05)/z |

The fragmentation pattern observed in the MS/MS spectrum would provide definitive evidence of cleavage at the amide bond between valine and glycine, confirming the intended mechanism of payload release.

Applications in Advanced Research Systems and Molecular Engineering

Bioconjugation Strategies for Protein and Peptide Modifications

The ability to selectively modify proteins and peptides is fundamental to understanding and manipulating biological processes. Mal-amido-PEG8-val-gly offers a robust method for achieving such modifications with a high degree of control.

A key feature of the this compound linker is its maleimide (B117702) group, which exhibits high reactivity and specificity towards the thiol group of cysteine residues within proteins. This allows for the site-specific attachment of the linker to proteins that have been engineered to contain cysteine residues at desired locations. This "cysteine engineering" approach is a powerful strategy for creating homogenous protein conjugates where the linker and its associated cargo are attached at a precise position, avoiding the random and heterogeneous modifications that can occur with other conjugation chemistries.

The specificity of the maleimide-thiol reaction is critical for preserving the protein's structure and function, as it minimizes off-target modifications. Research in this area focuses on optimizing the reaction conditions to ensure high conjugation efficiency and stability of the resulting thioether bond. The PEG8 spacer in the linker enhances the water solubility of the entire conjugate, which is often beneficial when working with hydrophobic payloads or when aiming to improve the pharmacokinetic properties of the modified protein in research models.

In the context of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy and potential toxicity of the conjugate. A heterogeneous DAR, where antibodies are conjugated with a variable number of drug molecules, can lead to inconsistent performance and difficulties in characterization.

The use of this compound in conjunction with site-specific cysteine engineering enables the production of ADCs with a precisely defined DAR. By controlling the number and location of engineered cysteine residues on the antibody, researchers can stoichiometrically attach the linker-drug complex, resulting in a homogeneous population of ADCs with a specific DAR (e.g., DAR 2 or DAR 4). This level of control is invaluable in research settings for establishing clear structure-activity relationships and for producing well-characterized conjugates for preclinical evaluation.

| Property | Description |

| Conjugation Site | Engineered Cysteine Residues |

| Achievable DAR | Homogeneous (e.g., 2, 4) |

| Benefit | Precise control over drug loading, leading to consistent and reproducible research data. |

The modular nature of the this compound linker lends itself to the creation of multi-functionalized biomolecules. By attaching different functional moieties to the linker, researchers can design sophisticated tools for probing complex biological pathways. For example, a protein could be conjugated with a linker carrying both a therapeutic agent and a fluorescent dye. This would allow for the simultaneous delivery of a payload and the visualization of the protein's trafficking and localization within a cell or organism.

Design and Characterization of Cleavable Linkers for Engineered Drug Delivery Systems (non-clinical)

A key advantage of the this compound linker is its cleavable nature, which is engineered to be stable in systemic circulation but susceptible to cleavage under specific conditions, such as those found within target cells.

The valine-glycine (Val-Gly) dipeptide within the this compound linker is a substrate for certain lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells and other pathological environments. This enzymatic susceptibility forms the basis for the conceptualization of targeted drug delivery systems in non-clinical research.

The overarching concept is that an antibody or other targeting moiety will deliver the conjugate to the target cell. Following internalization, the conjugate is trafficked to the lysosome, where the elevated levels of cathepsin B will cleave the Val-Gly (B1587892) bond. This cleavage event liberates the attached payload from the antibody and the rest of the linker, allowing it to exert its biological effect within the target cell. The PEG8 spacer in these platforms serves to enhance solubility and provide spatial separation between the targeting moiety and the payload. Research in this area involves designing and testing different linker-payload combinations in various in vitro and in vivo model systems to optimize targeted delivery and payload release.

| Linker Component | Function in Targeted Delivery |

| Maleimide | Stable attachment to the targeting protein. |

| PEG8 Spacer | Enhances solubility and provides steric separation. |

| Val-Gly Dipeptide | Enzymatically cleavable trigger for payload release in the target cell's lysosome. |

For a cleavable linker to be effective in a targeted delivery system, it must remain stable in the bloodstream to prevent premature release of the payload, which could lead to off-target toxicity. Therefore, a crucial aspect of non-clinical research is the evaluation of linker stability in plasma mimics and other relevant biological fluids.

Studies on similar dipeptide linkers, such as valine-citrulline, have shown that they are generally stable in human plasma but can be susceptible to cleavage by certain proteases present in the plasma of other species, like rodents. While specific stability data for the Val-Gly dipeptide within the this compound linker in various plasma mimics is not extensively published, research on related peptide linkers provides insights into the factors that influence their stability. These factors include the specific peptide sequence, the nature of the surrounding chemical structure, and the species of the plasma being tested. For instance, the stability of the maleimide-thiol linkage itself is also a consideration, as it can be subject to retro-Michael reactions, leading to deconjugation. Research has shown that hydrolysis of the succinimide ring in the maleimide-thiol adduct can increase its stability.

Non-clinical stability studies are typically conducted by incubating the conjugate in plasma or a plasma-like buffer at physiological temperature and monitoring the release of the payload over time using techniques like HPLC or mass spectrometry. The results of these studies are critical for predicting the in vivo behavior of the conjugate and for selecting the most promising candidates for further development.

| Biological Fluid | Key Stability Consideration |

| Plasma Mimic | Premature cleavage of the Val-Gly dipeptide by circulating proteases. |

| Lysosomal Homogenate | Efficient and specific cleavage of the Val-Gly dipeptide to release the payload. |

Investigations into Intracellular Drug Release Mechanisms in Cell Culture Models

The chemical compound this compound is a component of advanced linker systems used in targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure is specifically engineered to ensure stability in systemic circulation and to facilitate controlled release of a therapeutic payload upon internalization into target cells. The mechanism of release is centered on the dipeptide sequence, valine-glycine (Val-Gly), which is designed to be selectively cleaved by specific intracellular enzymes.

In cell culture models, the process begins with the maleimide group of the linker covalently attaching to free thiol groups, such as those on cysteine residues of a monoclonal antibody. This antibody then targets a specific antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically into endosomes and then lysosomes. Inside the lysosomal compartment, the Val-Gly dipeptide linker is exposed to a high concentration of proteases, most notably Cathepsin B. This enzyme recognizes and cleaves the peptide bond between the valine and glycine (B1666218) residues. broadpharm.com This cleavage event liberates the attached drug payload, allowing it to exert its cytotoxic effect within the target cell. The inclusion of the polyethylene (B3416737) glycol (PEG8) spacer enhances the linker's aqueous solubility. broadpharm.com

Biomaterial and Hydrogel Design Using Maleimide-PEG Constructs

Maleimide-functionalized polyethylene glycol (PEG) constructs are foundational materials in the engineering of synthetic hydrogels for biomedical applications. These hydrogels serve as artificial extracellular matrices (ECM) for cell culture and as vehicles for therapeutic delivery. The maleimide group's high reactivity and specificity towards thiols at physiological pH allow for efficient and controlled crosslinking, a process known as Michael-type addition. nih.govnih.gov This chemistry offers significant advantages over other crosslinking methods, including rapid reaction kinetics suitable for in-situ gelation, high cytocompatibility, and the ability to stoichiometrically incorporate bioactive ligands. nih.govnih.gov Multi-arm PEG-maleimide macromers, such as 4-arm PEG-maleimide (PEG-4MAL), are commonly used to create three-dimensional, water-swollen polymer networks that mimic the native cellular environment. nih.govspringernature.com

Fabrication of Enzyme-Degradable Hydrogels for Cell Culture and Tissue Engineering Models

A key feature in the design of advanced hydrogels for cell culture is the incorporation of biodegradability that mimics natural tissue remodeling. Maleimide-PEG hydrogels can be rendered enzyme-degradable by using dithiol-containing peptides as crosslinkers. nih.gov These peptide crosslinkers contain specific amino acid sequences that are substrates for enzymes secreted by cells, such as matrix metalloproteinases (MMPs). gatech.eduutoronto.ca

The fabrication process involves mixing a multi-arm PEG-maleimide polymer with a custom-synthesized, dithiol-containing peptide crosslinker. The maleimide groups on the PEG react with the thiol groups on the peptide, forming a stable thioether bond and resulting in a crosslinked hydrogel network. researchgate.net This allows for the creation of fully defined, synthetic hydrogels that support the growth and function of various cell types, including human intestinal enteroids and organoids, by permitting cell-mediated matrix remodeling. springernature.comgatech.edu This "plug-and-play" design allows researchers to incorporate different enzyme-cleavable sequences to match the specific cellular system being studied. nih.govresearchwithrutgers.com

Controlled Release of Encapsulated Biomolecules within Hydrogel Matrices

Enzyme-degradable maleimide-PEG hydrogels serve as effective reservoirs for the controlled and localized delivery of therapeutic biomolecules. nih.gov Growth factors, peptides, and other signaling molecules can be physically encapsulated within the hydrogel's porous network during its formation. nih.gov The release of these biomolecules is not governed by simple diffusion alone but is coupled to the degradation of the hydrogel matrix by cellular enzymes. nih.govfrontiersin.org

As cells cultured within or near the hydrogel secrete proteases (e.g., MMPs), the peptide crosslinks are cleaved, leading to a gradual breakdown of the hydrogel network. nih.gov This increases the mesh size of the matrix and facilitates the release of the encapsulated cargo in a sustained, on-demand manner. nih.gov This mechanism provides spatiotemporal control over biomolecule presentation, which is critical for directing cell behavior in tissue engineering applications such as promoting vascularization. For example, Vascular Endothelial Growth Factor (VEGF) has been incorporated into protease-degradable PEG-maleimide hydrogels to enhance the survival and vascularization of transplanted pancreatic islets. nih.gov

Below is a table summarizing examples of biomolecules delivered using such systems.

| Encapsulated Biomolecule | Target Application | Releasing Stimulus | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Therapeutic Vascularization | Protease-mediated degradation | nih.gov |

| Hepatocyte Growth Factor (HGF) | Myocardial Repair | Protease-mediated degradation | nih.gov |

| Fluorescein isothiocyanate-dextran (FITC-dextran) | Model Macromolecule Release | Reducing agents (redox-responsive) | acs.org |

| Bovine Serum Albumin (BSA) | Model Protein Release | Reducing agents (redox-responsive) | acs.org |

Tailoring Hydrogel Properties through Crosslinking Density and Cleavable Linker Inclusion

The physical and biological properties of maleimide-PEG hydrogels can be precisely tailored to meet the requirements of specific applications. researchgate.net Key properties such as stiffness (Young's modulus), swelling ratio, and degradation rate are tunable through careful control of the hydrogel's composition. researchgate.netmdpi.com

Crosslinking Density: The stiffness and swelling behavior of the hydrogel are primarily governed by the crosslinking density. mdpi.com This can be modulated by changing the weight percentage of the PEG-maleimide polymer. Higher polymer concentrations lead to a more densely crosslinked network, resulting in hydrogels that are stiffer and exhibit lower swelling ratios. nih.gov This tunability is critical for mimicking the mechanical properties of different native tissues, which influences cell behavior. purepeg.com

The table below illustrates the effect of polymer weight percentage on the swelling ratio of PEG-4MAL hydrogels.

| Polymer Weight % | Swelling Ratio (Qm) |

| 3.0% | >200 |

| 4.0% | <200 |

| 7.5% | ~100 |

| 10.0% | ~50 |

Data adapted from studies on 4-arm PEG-maleimide hydrogels, showing a transition to a more robust, moderate-swelling network at concentrations of 4.0% and higher. nih.gov

Chemical Biology Probes and Molecular Tools

The specific and mild reaction chemistry of the maleimide group makes it a valuable tool for developing chemical biology probes. Maleimide-functionalized polymers and linkers can be used to immobilize or conjugate bioactive molecules, including peptides and proteins, for the study of cellular processes. mdpi.com

Development of Fluorescent or Affinity Probes for Enzyme Activity Studies

Maleimide-PEG constructs can be used to create probes for monitoring enzyme activity in real-time within 3D cell culture environments. For example, a fluorescently labeled, thiol-containing peptide can be covalently conjugated to a maleimide-functionalized hydrogel backbone via the thiol-maleimide reaction. mdpi.com

In such a system, the peptide sequence is designed to be a substrate for a specific target enzyme. Upon enzymatic cleavage, a fluorescent fragment of the peptide is released from the hydrogel matrix into the surrounding medium. The increase in fluorescence in the medium can be measured over time to quantify the enzymatic activity. This approach has been demonstrated by conjugating a FITC-labeled peptide to a dextran-maleimide polymer, which can then be crosslinked to form a hydrogel. mdpi.com This strategy transforms the hydrogel itself into a responsive material that can report on specific biochemical events occurring within the cellular microenvironment.

Use in Activity-Based Protein Profiling (ABPP) Reagents

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes within complex biological systems. wikipedia.orgnih.gov ABPP utilizes active site-directed chemical probes to covalently label and identify active enzymes. nih.gov The design of these probes is critical, and structures incorporating elements similar to this compound play a significant role.

In this context, the maleimide group acts as the reactive "warhead" of the probe, targeting and forming a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme. frontiersin.org This covalent modification allows for the specific labeling of active enzymes. The PEG linker component in these probes serves to improve their solubility and can be varied in length to optimize interaction with the target enzyme. frontiersin.org While the val-gly component is more commonly associated with cleavable linkers for drug delivery, peptide sequences in ABPP probes can be used to confer additional selectivity for specific protease families. By mimicking a natural substrate, the peptide can guide the probe to the active site of the target enzyme class before the covalent reaction with the maleimide group occurs.

Design of Bifunctional Ligands for Proximity-Induced Effects (e.g., PROTAC linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. nih.govprecisepeg.com A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them. axispharm.comsoton.ac.uk The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties. axispharm.comnih.gov

Linkers based on the this compound architecture are highly relevant in PROTAC design.

Conjugation Point: The maleimide group serves as a versatile handle for conjugating one of the ligands (either for the target protein or the E3 ligase) that contains a reactive cysteine.

Solubility and Spacing: The PEG8 chain is one of the most common motifs used in PROTAC linkers. nih.gov It enhances the water solubility of the entire PROTAC molecule, which is often a challenge due to the combination of two typically hydrophobic ligands. jenkemusa.comprecisepeg.com The length of the PEG spacer is also crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com

Cleavable Linker Strategy: The valine-glycine dipeptide introduces the possibility of creating PROTACs with cleavable linkers. This can be a strategic design element for applications where controlled or localized activation of the PROTAC is desired.

The modular nature of linkers like this compound allows for the rapid assembly and optimization of PROTAC libraries to screen for efficient protein degradation. nih.gov

Surface Modification and Immobilization of Biomolecules

The specific reactive properties of this compound make it an excellent tool for tethering biomolecules to various surfaces and solid supports. This is fundamental for applications ranging from biosensors to biocatalysis.

Preparation of Bio-Functionalized Surfaces for Biosensing and Diagnostics Research

The performance of biosensors and diagnostic arrays often depends on the effective immobilization of capture molecules (e.g., antibodies, peptides, or nucleic acids) onto a sensor surface while minimizing non-specific binding of other molecules. nih.gov

Linkers with maleimide and PEG components are widely used for this purpose. A surface (such as gold, glass, or a polymer) can be functionalized with a molecule containing a maleimide group. wilhelm-lab.comnih.gov The maleimide then serves as a specific anchor point for a biomolecule that has been engineered to contain a free thiol group (cysteine). wilhelm-lab.com The reaction between the maleimide and the thiol is highly specific under mild pH conditions (6.5-7.5), ensuring a controlled and oriented immobilization of the biomolecule. nih.govbroadpharm.com The PEG component of the linker acts as a spacer, lifting the biomolecule off the surface to prevent denaturation and improve its accessibility for binding to its target analyte. nih.gov Furthermore, PEG layers are well-known for their ability to resist non-specific protein adsorption, which reduces background noise and enhances the sensitivity of the biosensor. nih.gov

Covalent Attachment of Enzymes or Ligands to Solid Supports

Immobilizing enzymes on solid supports is a crucial strategy in industrial biocatalysis, as it allows for easy separation of the enzyme from the reaction products and enhances enzyme stability. springernature.commdpi.com Covalent attachment is a preferred method as it prevents the enzyme from leaching off the support. mdpi.comnih.gov

A linker like this compound can be used to functionalize a solid support material (e.g., silica (B1680970) beads, agarose resins, or polymer nanofibers). nih.govresearchgate.net The maleimide group on the functionalized support can then react specifically with cysteine residues on the surface of an enzyme. This method offers several advantages:

Strong, Stable Linkage: The thioether bond formed is highly stable, ensuring the enzyme remains attached even under harsh reaction conditions. broadpharm.com

Improved Stability: The act of covalent immobilization often increases the enzyme's stability against changes in temperature or pH compared to its free-floating form. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Polyethylene glycol (PEG) |

| Cathepsin B |

| Valine |

| Glycine |

Analytical and Biophysical Characterization of Mal Amido Peg8 Val Gly Conjugates

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental in the structural confirmation of Mal-amido-PEG8-val-gly conjugates. These methods provide insights into the molecular structure, the integrity of the different components of the conjugate, and the successful formation of covalent bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of the linker and its conjugates. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed.

In the ¹H NMR spectrum of a this compound conjugate, characteristic signals can be assigned to the protons of the maleimide (B117702) group, the ethylene (B1197577) glycol repeats of the PEG8 spacer, and the amino acid residues valine and glycine (B1666218). The disappearance of the vinyl protons of the maleimide group (typically observed around 6.7 ppm) is a key indicator of successful conjugation to a thiol-containing molecule, such as a cysteine residue on a protein. Furthermore, the chemical shifts of the protons in the valine and glycine residues can confirm the integrity of the dipeptide linker. For PEGylated proteins, solid-state NMR can also be a valuable technique to assess the structural integrity of the protein upon conjugation. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the conjugate. The presence of characteristic absorption bands can confirm the key structural components. For instance, the amide bonds in the linker and the conjugate will show characteristic C=O stretching and N-H bending vibrations. The ether linkages of the PEG spacer will also have a distinct C-O-C stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used to confirm the presence of chromophoric groups and to quantify the concentration of the conjugate in solution. The maleimide group exhibits a characteristic UV absorbance that can be monitored to follow the conjugation reaction. Upon reaction with a thiol, the absorbance of the maleimide group at around 300 nm decreases, providing a method to quantify the extent of conjugation.

Representative Spectroscopic Data:

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / Wavelength |

| ¹H NMR | Maleimide (unreacted) | ~6.7 ppm (vinyl protons) |

| PEG | ~3.6 ppm (-(CH₂CH₂O)-) | |

| Valine | ~0.9 ppm (CH₃), ~2.2 ppm (α-CH), ~4.2 ppm (NH) | |

| Glycine | ~3.9 ppm (α-CH₂), ~8.3 ppm (NH) | |

| IR | Amide C=O | ~1650 cm⁻¹ |

| Amide N-H | ~3300 cm⁻¹ (stretch), ~1540 cm⁻¹ (bend) | |

| Ether C-O-C | ~1100 cm⁻¹ | |

| UV-Vis | Maleimide | ~300 nm |

Mass Spectrometry for Molecular Weight and Purity Assessment, and Cleavage Product Identification

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound conjugates, providing precise information on molecular weight, purity, and the identity of cleavage products.

Molecular Weight and Purity Assessment: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are used to determine the molecular weight of the intact conjugate. This confirms the successful conjugation of the linker to the target molecule and can also reveal the presence of impurities or side products. For heterogeneous samples, such as antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DAR), MS can provide a distribution of the different conjugated species.

Cleavage Product Identification: A key feature of the this compound linker is its cleavable valine-glycine dipeptide sequence, which is designed to be selectively cleaved by specific proteases like cathepsin B. creativebiolabs.net MS is a powerful tool to identify the products generated after enzymatic cleavage. By analyzing the mass of the fragments, researchers can confirm the site of cleavage and the release of the conjugated payload. Tandem mass spectrometry (MS/MS) can further be used to sequence the cleavage products and pinpoint the exact bond that has been broken. For instance, in a study of an Fc-fusion protein with a GGGGP linker, high-resolution mass spectrometry was used to identify a post-translational modification on the linker by analyzing the fragmentation patterns. nih.govresearchgate.net

Typical Mass Spectrometry Data:

The following table illustrates the expected mass spectrometry results for a hypothetical conjugate and its cleavage products.

| Analysis | Expected Observation | m/z |

| Intact Conjugate | Molecular ion of the full conjugate | [M+H]⁺ |

| Enzymatic Cleavage | Mass of the released drug/payload | [Payload+H]⁺ |

| Mass of the linker-antibody remnant | [Antibody-remnant+H]⁺ | |

| MS/MS Fragmentation | Fragment ions confirming the Val-Gly (B1587892) cleavage | Specific b and y ions |

Chromatographic Methods for Purity and Conjugation Efficiency (e.g., HPLC, SEC)

Chromatographic techniques are essential for assessing the purity of this compound conjugates and for determining the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify the components of a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of the conjugate. By using a nonpolar stationary phase and a polar mobile phase, RP-HPLC can separate the unreacted starting materials, the desired conjugate, and any side products based on their hydrophobicity. The retention time and peak area can be used to determine the purity of the sample. For antibody-drug conjugates, hydrophobic interaction chromatography (HIC) is another valuable HPLC-based technique used to separate species with different drug-to-antibody ratios. researchgate.netyoutube.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is particularly useful for determining the extent of aggregation in a sample of a conjugated protein or antibody. Aggregation is an important quality attribute to monitor as it can affect the efficacy and immunogenicity of a biotherapeutic. SEC can also be used to estimate the conjugation efficiency by separating the conjugated protein from the smaller, unreacted linker and payload molecules.

Illustrative Chromatographic Data:

The following table provides a hypothetical example of HPLC and SEC data for the analysis of a this compound conjugate.

| Technique | Parameter | Result | Interpretation |

| RP-HPLC | Retention Time | 15.2 min | Elution of the main conjugate peak |

| Purity | 98.5% | High purity of the final product | |

| SEC | Retention Time | 8.5 min | Elution of the monomeric conjugate |

| Aggregation | <1% | Low level of aggregation |

Biophysical Techniques for Studying Conjugate Interactions (e.g., SPR, ITC)

Biophysical techniques are employed to study the binding interactions of this compound conjugates with their biological targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the biological activity of the conjugate.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and the conjugate is flowed over the surface. The binding and dissociation of the conjugate are monitored by changes in the refractive index at the sensor surface. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. SPR is a powerful tool for screening and characterizing the binding of antibody-drug conjugates to their target antigens. creative-proteomics.comsigmaaldrich.com

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. By titrating the conjugate into a solution containing the target molecule, the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment. ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event. creative-proteomics.comjournalofappliedbioanalysis.comresearchgate.net This information is valuable for understanding the structure-activity relationship of the conjugate.

Representative Biophysical Data:

The table below shows hypothetical data that could be obtained from SPR and ITC analysis of a this compound conjugate binding to its target.

| Technique | Parameter | Value |

| SPR | ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kd (s⁻¹) | 2.0 x 10⁻⁴ | |

| KD (nM) | 1.3 | |

| ITC | KD (nM) | 1.5 |

| n (stoichiometry) | 1.0 | |

| ΔH (kcal/mol) | -10.5 | |

| -TΔS (kcal/mol) | -2.1 |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Mal-amido-PEG8-val-gly Analogues with Enhanced Functionality

The core structure of this compound, consisting of a maleimide (B117702) group for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a cathepsin-cleavable dipeptide, offers a versatile platform for modification. broadpharm.comaxispharm.combroadpharm.com Future research is focused on developing analogues that address the limitations of the current linker and introduce novel functionalities. Key areas of development include:

Modification of the Maleimide Group: While effective for thiol conjugation, the maleimide group can undergo retro-Michael reactions, leading to premature drug release. Next-generation analogues are exploring alternative conjugation chemistries that offer greater stability in the systemic circulation. These include the use of more stable maleimide derivatives or entirely different conjugation moieties that ensure the bioconjugate remains intact until it reaches the target site.

Optimization of the PEG Spacer: The eight-unit PEG chain in this compound enhances water solubility and provides spatial separation between the biomolecule and the payload. axispharm.combroadpharm.com Future iterations will likely explore varying the length and composition of the PEG spacer to fine-tune the pharmacokinetic properties of the bioconjugate. This could involve using longer or shorter PEG chains, or incorporating branched or multi-arm PEG structures to further optimize solubility, reduce immunogenicity, and improve tumor penetration.

Enhancing the Cleavable Linker: The valine-glycine (Val-Gly) dipeptide is designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. broadpharm.comcd-bioparticles.net However, the expression of these proteases can vary among different cancer types and even within the same tumor. To address this, researchers are developing analogues with dipeptides that are sensitive to a broader range of tumor-associated proteases, or conversely, are highly specific to a single protease to minimize off-target cleavage. This will lead to bioconjugates with a wider therapeutic window and reduced toxicity.

| Component to be Enhanced | Current Feature | Future Direction | Potential Benefit |

| Conjugation Moiety | Maleimide | More stable maleimide derivatives, alternative conjugation chemistries | Increased stability in circulation, reduced premature drug release |

| Spacer | PEG8 | Varied PEG length, branched or multi-arm PEG | Optimized pharmacokinetics, improved solubility, reduced immunogenicity |

| Cleavable Unit | Val-Gly (B1587892) dipeptide | Broader protease sensitivity, high protease specificity | Wider therapeutic applicability, minimized off-target effects |

Integration into Advanced Multi-Modular Bioconjugate Systems

The application of this compound and its future analogues is expected to extend beyond traditional single-payload ADCs. The development of multi-modular bioconjugate systems represents a significant leap forward in creating highly sophisticated therapeutic agents. These systems can incorporate multiple payloads with different mechanisms of action, targeting moieties for enhanced specificity, and diagnostic agents for real-time imaging and monitoring of therapeutic response.

The modular nature of the this compound linker makes it an ideal candidate for incorporation into these complex architectures. For instance, a single antibody could be conjugated with two different payloads using orthogonal linker technologies, one of which could be a this compound analogue. This would allow for the simultaneous delivery of a cytotoxic agent to kill tumor cells and an immunomodulatory agent to stimulate an anti-tumor immune response. Furthermore, the integration of imaging agents, such as fluorescent dyes or radioisotopes, via a cleavable linker would enable non-invasive tracking of the bioconjugate and assessment of drug delivery to the tumor site.

Exploration of Novel Enzyme-Substrate Linker Combinations Beyond Val-Gly

A significant area of research is the exploration of alternative enzyme-substrate combinations to move beyond the reliance on the Val-Gly dipeptide and cathepsin-mediated cleavage. news-medical.net This is driven by the need to develop bioconjugates that can be activated by a wider range of tumor-specific enzymes, thereby expanding the scope of treatable cancers.

Researchers are investigating other dipeptide sequences that are substrates for different proteases, such as Val-Ala (B7865155) and Val-Cit. news-medical.netarctomsci.com Moreover, linkers that are cleaved by other classes of enzymes overexpressed in the tumor microenvironment, such as β-glucuronidase and β-galactosidase, are showing significant promise. news-medical.netnih.gov For example, ADCs incorporating a β-galactosidase-cleavable linker have demonstrated potent anti-tumor activity. nih.gov Another innovative approach involves the use of linkers that are sensitive to enzymes like legumain, an asparaginyl endopeptidase that is overexpressed in various cancers. acs.org Asn-containing linkers have shown comparable potency to traditional Val-Cit linkers but with the added advantage of being stable to neutrophil elastase, potentially reducing off-target toxicities. acs.org The development of a diverse portfolio of enzyme-cleavable linkers will allow for the selection of the most appropriate linker based on the enzymatic profile of a specific cancer, paving the way for more personalized and effective therapies.

| Enzyme | Substrate/Linker Type | Rationale for Exploration |

| Cathepsins | Val-Ala, Val-Cit, cBu-Cit | To enhance selectivity and stability compared to Val-Gly. news-medical.netaxispharm.com |

| β-glucuronidase | Glucuronide-based linkers | Overexpressed in some tumor types, offering an alternative cleavage mechanism. news-medical.net |

| β-galactosidase | Galactoside-based linkers | Overexpressed in certain tumors, demonstrating rapid hydrolysis and potent cytotoxicity. nih.gov |

| Legumain | Asn-containing linkers | Overexpressed in various cancers and stable to other enzymes, potentially reducing off-target effects. acs.org |

| Phosphatases/Pyrophosphatases | Phosphate/pyrophosphate linkers | Selectively expressed in lysosomes, offering a hydrophilic option for bioconjugation. axispharm.com |

Computational Modeling and Simulation for Predictive Linker Design

The design and optimization of ADC linkers has traditionally relied on empirical, trial-and-error approaches. However, the advent of powerful computational tools is revolutionizing this process. computabio.com Computational modeling and simulation are increasingly being used to predict the properties and behavior of linkers like this compound, thereby accelerating the development of next-generation bioconjugates. nih.govdigitellinc.com

These computational methods can provide valuable insights into several key aspects of linker design: digitellinc.com

Linker Stability: Molecular dynamics simulations can predict the stability of the linker in the bloodstream and its susceptibility to premature cleavage.

Conjugation Efficiency: Modeling can help in understanding the accessibility of the conjugation site on the antibody and predict the efficiency of the linking reaction.

Drug Release Kinetics: Simulations can model the enzymatic cleavage of the linker within the target cell, providing predictions on the rate and efficiency of payload release.

By leveraging these predictive capabilities, researchers can screen a large number of virtual linker candidates and prioritize the most promising ones for experimental validation. patsnap.com This in silico approach not only saves time and resources but also enables a more rational and targeted design of linkers with desired properties.

Expanding Applications in Ex Vivo Tissue Engineering and Organ-on-a-Chip Research

The utility of this compound and its analogues is not limited to in vivo therapeutic applications. There is a growing interest in leveraging these cleavable linkers in the fields of ex vivo tissue engineering and organ-on-a-chip research. nih.govdartmouth.edu These advanced in vitro models aim to mimic the complex microenvironment of human tissues and organs, providing a more physiologically relevant platform for drug screening and toxicity testing. pfizer.comazolifesciences.com

In tissue engineering, cleavable linkers can be used to immobilize growth factors or other signaling molecules onto a scaffold material. The controlled release of these molecules via enzymatic cleavage can then be used to guide tissue development and regeneration in a spatially and temporally controlled manner.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Mal-amido-PEG8-Val-Gly?

- Methodology : Synthesis typically involves stepwise conjugation of maleimide, PEG8 spacer, and valine-glycine residues. Purification via size-exclusion chromatography (SEC) or dialysis is critical to remove unreacted precursors. Structural validation requires a combination of NMR (for PEG spacer integrity), MALDI-TOF (for molecular weight confirmation), and HPLC (for purity >95%) .

- Data Interpretation : Discrepancies between NMR and mass spectrometry data may arise from residual solvents or PEG hydration states. Cross-validate results using orthogonal techniques .

Q. How can researchers address solubility and stability challenges when working with this compound in aqueous buffers?

- Experimental Design : Test solubility in phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl (pH 8.0) with varying ionic strengths. Monitor stability via dynamic light scattering (DLS) to detect aggregation over time. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .

Advanced Research Questions

Q. How can conjugation efficiency of this compound to thiol-containing biomolecules be optimized while minimizing side reactions?

- Methodology :

Molar Ratio Optimization : Use a 1.5:1 molar excess of maleimide-to-thiol groups to account for hydrolysis .

Reaction Conditions : Conduct reactions at 4°C under inert gas (N₂/Ar) to reduce oxidation. Monitor pH (6.5–7.5) to balance reactivity and stability .

Validation : Quantify unreacted thiols using Ellman’s assay and confirm conjugation via SDS-PAGE or SEC .

Q. What analytical approaches resolve contradictions in molecular weight data between SEC and MALDI-TOF for this compound conjugates?

- Troubleshooting :

- SEC Limitations : PEG hydration can inflate hydrodynamic radius, skewing apparent molecular weight. Calibrate columns with PEG standards .

- MALDI-TOF Artifacts : Matrix adducts may distort peaks. Use sinapinic acid matrix and subtract background noise computationally .

- Recommendation : Cross-reference with native mass spectrometry or asymmetric flow field-flow fractionation (AF4) .

Q. How can researchers design experiments to evaluate the impact of PEG8 spacer length on the biological activity of this compound conjugates?

- Experimental Framework :